(1Z,5Z)-cycloocta-1,5-diene;rhodium(2+);dihydroxide
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Overview
Description
The compound with the identifier “(1Z,5Z)-cycloocta-1,5-diene;rhodium(2+);dihydroxide” is a chemical entity with unique properties and potential applications in various fields. This compound is of interest due to its distinct chemical structure and reactivity, which make it suitable for a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “(1Z,5Z)-cycloocta-1,5-diene;rhodium(2+);dihydroxide” involves several steps, each requiring specific reagents and conditions. The synthetic routes typically include:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to maximize yield and minimize costs. This involves:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled temperatures and pressures.
Continuous Flow Processing: Advanced techniques like continuous flow reactors are employed to enhance efficiency and consistency in production.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
The compound “(1Z,5Z)-cycloocta-1,5-diene;rhodium(2+);dihydroxide” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine, alkylation using alkyl halides in the presence of a base.
Major Products Formed
Scientific Research Applications
The compound “(1Z,5Z)-cycloocta-1,5-diene;rhodium(2+);dihydroxide” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, catalysis, and material science.
Biology: Employed in biochemical assays, enzyme inhibition studies, and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of “(1Z,5Z)-cycloocta-1,5-diene;rhodium(2+);dihydroxide” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;rhodium(2+);dihydroxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2H2O.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H2;;/q;;;;2*+2/p-2/b2*2-1-,8-7-;;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAGMJAOSZBMNO-MIXQCLKLSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.[OH-].[OH-].[Rh+2].[Rh+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[OH-].[OH-].[Rh+2].[Rh+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2Rh2+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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